2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Description
Properties
CAS No. |
29571-43-5 |
|---|---|
Molecular Formula |
C6H6N2O3S |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The tetrahydropyrimidinone core is typically constructed via cyclocondensation reactions. A representative method involves refluxing thiourea derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under acidic conditions. For instance, in analogous syntheses, isonicotinic acid hydrazide reacts with triethyl orthoacetate at reflux (24 hours) to form oxadiazole-pyridine hybrids, achieving yields up to 81.7%. Adapting this approach, the target compound’s pyrimidinone ring can be assembled using thiourea and ethyl acetoacetate, followed by sulfanylidene incorporation via sulfurization agents like Lawesson’s reagent.
Key Reaction Conditions:
Thioacetylation Reactions
Introducing the acetic acid moiety requires thioacetylation at position 5 of the tetrahydropyrimidinone ring. This is achieved by reacting the cyclized intermediate with mercaptoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). For example, in related thiazolidinone syntheses, acid chlorides derived from mercaptoacetic acid react with pyridine derivatives in anhydrous dioxane, yielding thioacetylated products in 65–75% yields.
One-Pot Synthesis Methodologies
Recent protocols favor one-pot strategies to reduce purification steps. A three-component reaction involving thiourea, ethyl acetoacetate, and mercaptoacetic acid—catalyzed by boron trifluoride etherate (BF₃·Et₂O)—generates the target compound in a single step. This method mirrors the synthesis of (2,4-dioxothiazolidin-5-yl)acetate derivatives, where acid chlorides and heterocyclic precursors react in pyridine to form coupled products within 2 hours.
Optimized One-Pot Parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dioxane |
| Catalyst | BF₃·Et₂O (10 mol%) |
| Temperature | 60°C |
| Reaction Time | 3–5 hours |
| Yield | 68–72% |
Catalytic and Solvent Systems
Catalytic efficiency and solvent polarity critically influence reaction outcomes. Sodium borohydride (NaBH₄) has been employed for reducing intermediates in analogous pyrimidinone syntheses, enhancing yields by 15–20%. Polar aprotic solvents like dimethylformamide (DMF) facilitate nucleophilic thioacetylation, while non-polar solvents (toluene) favor cyclocondensation steps.
Challenges and Limitations
-
Instability of Sulfanylidene Group : The thione moiety is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis.
-
Purification Difficulties : Polar byproducts require chromatographic separation, reducing scalability.
Recent Advances
Innovations include microwave-assisted synthesis, reducing reaction times from 24 hours to 30 minutes, and enzyme-catalyzed cyclocondensation for greener protocols . Future directions emphasize flow chemistry for continuous production and machine learning-driven optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the tetrahydropyrimidine scaffold. For instance, derivatives of sulfanylidene-tetrahydropyrimidines have shown promising cytotoxic effects against multiple cancer cell lines. A notable example includes the synthesis of derivatives that exhibited IC50 values ranging from 27.7 to 39.2 µM against breast cancer cell lines such as MCF-7 and MDA-MB231, while demonstrating low toxicity on normal cells (NIH-3T3) with IC50 values exceeding 100 µM . This suggests a selective action against cancer cells, making such compounds valuable in cancer therapy.
Antimicrobial Properties
The compound's structure also allows for potential antimicrobial applications. Sulfonyl-containing compounds have been reported to exhibit broad-spectrum antimicrobial activity. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Agricultural Applications
Fungicidal Activity
Research indicates that sulfanylidene derivatives can serve as effective fungicides. For example, compounds synthesized from similar scaffolds have demonstrated significant fungicidal activity against various plant pathogens. This property is particularly beneficial in agricultural settings where crop protection is paramount .
Pesticidal Properties
The structural characteristics of tetrahydropyrimidine derivatives allow them to interact with biological systems in ways that can disrupt pest physiology. The development of novel pesticides based on these compounds could lead to more effective and environmentally friendly agricultural practices.
Synthesis and Structural Insights
The synthesis of 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid typically involves multi-step reactions starting from simpler precursors such as thiourea and various aldehydes. The cyclocondensation reactions facilitate the formation of the tetrahydropyrimidine core, which is crucial for its biological activities .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | MCF-7, MDA-MB231 | 27.7 - 39.2 | Low toxicity on NIH-3T3 |
| Antimicrobial | Various bacteria | Not specified | Disruption of cell wall synthesis |
| Fungicidal | Plant pathogens | Effective | Potential for agricultural use |
Case Studies
Case Study 1: Anticancer Compound Development
A series of sulfanylidene-tetrahydropyrimidine derivatives were evaluated for their anticancer properties in vitro. The studies involved testing against different cancer cell lines and assessing cytotoxicity using MTT assays. Results indicated that modifications on the tetrahydropyrimidine scaffold significantly influenced biological activity, with some derivatives outperforming standard chemotherapeutics .
Case Study 2: Agricultural Application
In another study focusing on agricultural applications, a derivative of the tetrahydropyrimidine scaffold was tested for its fungicidal properties against Fusarium species affecting crops. The compound exhibited a high degree of efficacy in preventing fungal growth, suggesting its potential as a new fungicide .
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The pharmacological profile of pyrimidine derivatives is highly dependent on substituents at positions 2, 4, 5, and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine-Acetic Acid Derivatives
Key Observations:
Thione vs. Oxo at Position 2 :
- Thione-containing derivatives (e.g., the target compound) exhibit enhanced anti-inflammatory activity compared to oxo analogs. The sulfur atom improves lipophilicity and binding affinity to cyclooxygenase (COX) enzymes .
- For example, [4,6-(4-substituted aryl)-2-thioxo-...]-acetic acid derivatives showed IC50 values ~25 µM in carrageenan-induced edema models, whereas oxo analogs required higher doses .
Acetic Acid vs.
Aryl Substituents at Positions 4 and 6 :
Pharmacological Profiles
- Anti-Inflammatory Activity : Thione derivatives consistently outperform oxo analogs in reducing paw edema (50–60% inhibition at 50 mg/kg) .
- Antimicrobial Activity : Spiro-thiazolidine derivatives (e.g., compound 5 in ) show broad-spectrum activity against Gram-positive bacteria and C. albicans .
- Antiviral Potential: Difluoroacetic acid analogs () are under investigation for RNA virus inhibition .
Biological Activity
2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₇H₈N₂O₃S
- Molecular Weight : 188.22 g/mol
Research indicates that compounds structurally related to this compound may act as inhibitors of various enzymes. One key mechanism involves the inhibition of aldose reductase, an enzyme implicated in diabetic complications by converting glucose to sorbitol. By inhibiting this enzyme, the compound may help mitigate cellular damage associated with hyperglycemia.
Antimicrobial Activity
Studies have shown that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Effective against Gram-positive and Gram-negative bacteria | |
| Related compounds | Broad-spectrum antimicrobial activity |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells through various pathways:
| Study Focus | Findings |
|---|---|
| Cell lines tested | Human breast cancer (MCF7), lung cancer (A549) |
| Mechanism | Induction of apoptosis via mitochondrial pathway |
Anti-inflammatory Effects
Preliminary research suggests that the compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation .
Case Studies and Research Findings
-
Study on Aldose Reductase Inhibition :
- A study investigated the inhibitory effects of several tetrahydropyrimidine derivatives on aldose reductase.
- Results indicated that these compounds significantly reduced sorbitol accumulation in hyperglycemic models.
- Antimicrobial Activity Assessment :
- Anticancer Mechanisms :
Q & A
Q. Example Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| a, b, c (Å) | 7.12, 9.34, 10.56 |
| α, β, γ (°) | 90, 102.3, 90 |
| R1 (I > 2σ(I)) | 0.039 |
Advanced: What experimental designs are used to evaluate its anti-inflammatory activity, and how are data contradictions resolved?
Methodological Answer:
- In Vitro Assays : COX-1/COX-2 inhibition (ELISA) at 10–100 μM concentrations. IC₅₀ values are compared to indomethacin .
- In Vivo Models : Carrageenan-induced rat paw edema (dose: 50 mg/kg, oral). Data normalized to control groups; ANOVA resolves batch variations .
- Contradictions : Discrepancies in IC₅₀ between studies may arise from solvent effects (DMSO vs. saline). Meta-analysis using standardized protocols (e.g., OECD guidelines) mitigates this .
Q. Bioactivity Data
| Model | IC₅₀/ED₅₀ (μM/mg/kg) | Reference |
|---|---|---|
| COX-2 | 12.3 ± 1.2 | |
| Carrageenan | 45.6 ± 3.8 |
Advanced: How do substituent variations on the pyrimidine ring affect bioactivity?
Methodological Answer:
SAR Studies :
- Electron-Withdrawing Groups (e.g., -F) : Enhance COX-2 selectivity (e.g., 4-fluorophenoxy derivatives show 3x higher activity than parent compound) .
- Lipophilic Groups (e.g., -CH₃) : Improve membrane permeability (logP increases from 1.2 to 2.5) but may reduce solubility .
- Validation : Molecular docking (AutoDock Vina) predicts binding affinities to COX-2 (PDB: 1PXX). ΔG values correlate with experimental IC₅₀ (R² = 0.89) .
Advanced: How are crystallographic disorder or twinning issues addressed during refinement?
Methodological Answer:
- Disorder Modeling : Split positions (PART instructions in SHELXL) with occupancy refinement. Example: Sulfanylidene group disorder resolved using PART 0.6/0.4 .
- Twinning : CELL_NOW detects twinning ratios. For hemihedral twinning (twin law: -h, -k, l), Hooft y parameters > 0.3 indicate significant twinning .
- Software Workflow : SHELXD (structure solution) → OLEX2 (model building) → SHELXL (refinement with TWIN/BASF commands) .
Advanced: What mechanistic insights exist for its enzyme inhibition, and how are binding modes validated?
Methodological Answer:
- Protease Inhibition : Stopped-flow kinetics (kcat/KM reduction by 40% at 20 μM) suggest competitive inhibition. Fluorescence quenching (ΔF = 320 a.u.) confirms binding .
- Validation :
- Site-Directed Mutagenesis : Mutation of Arg120 in COX-2 abolishes inhibition, confirming key ionic interactions .
- Isothermal Titration Calorimetry (ITC) : Kd = 8.7 μM, ΔH = −22.6 kcal/mol, indicating enthalpically driven binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
